molecular formula C3H6ClN3O B150796 (1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 1195596-30-5

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No. B150796
M. Wt: 135.55 g/mol
InChI Key: HXQFKFAOONICQH-UHFFFAOYSA-N
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Description

Synthesis and Biological Activities of New 1H-1,2,4-Triazole Alcohol Derivatives

The synthesis of 1H-1,2,4-triazole alcohol derivatives has been explored, particularly those containing a ferrocenyl moiety. In one study, fourteen new derivatives were synthesized, and an additional six compounds were unexpectedly produced when the hydroxyls of the title compounds were methylated by methanol . Another research effort synthesized eight new derivatives, with four unexpected compounds resulting from methanol methylation . These studies utilized techniques such as 1H NMR, 13C NMR, MS, and elemental analyses to confirm the structures of the new compounds .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole alcohol derivatives has been characterized using various analytical techniques. For instance, the crystal structure of a triazole-thione derivative was elucidated, revealing dihedral angles between the chlorophenyl rings and the triazole ring, and demonstrating how the molecules are linked by hydrogen bonds in the crystal . Similarly, the structure of a triazene methanol solvate was determined, showing intermolecular hydrogen bonding and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these triazole derivatives often include condensation, chlorination, and esterification steps. For example, the preparation of (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved these reactions, with methanol used as a solvent for recrystallization . The reaction between carbohydrazide and acetylbenzofuran in the presence of hydrochloric acid yielded a triazole-carbohydrazide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole alcohol derivatives are closely related to their molecular structure and the presence of functional groups. The antifungal and plant growth regulatory activities of these compounds have been a focus of study, indicating potential applications in agriculture and medicine . The intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions, play a significant role in the stability and solubility of these compounds .

Scientific Research Applications

Novel Triazole Derivatives and Their Potential Applications

Chemical Synthesis and Drug Development : Triazole derivatives, including those related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," are of significant interest in drug development due to their diverse biological activities. Triazoles have been explored for their potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The preparation of triazole derivatives is crucial, with emphasis on finding more efficient, green chemistry-compliant methods that are sustainable and energy-saving (Ferreira et al., 2013).

Corrosion Inhibition : 1,2,3-Triazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized through copper-catalyzed azide-alkyne cycloaddition reactions. They are environmentally friendly, non-toxic, and demonstrate good efficiency in protecting metals in various acidic media, showcasing their potential in industrial applications (Hrimla et al., 2021).

Fuel Cell Technology : The research on proton-conducting polymeric membranes based on 1,2,4-triazole derivatives, including those structurally related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," has shown promising results for fuel cell applications. These materials significantly improve the characteristics of electrolyte membranes, offering high thermal and electrochemical stability, along with high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Environmental Applications : Triazole compounds have also been identified as potential players in environmental sustainability, such as in CO2 capture technologies. Their structural properties enable the design of nitrogen-rich porous materials for efficient CO2 sequestration, demonstrating the role of triazole derivatives in addressing climate change challenges (Mukhtar et al., 2020).

Biotechnological Applications : Triazole derivatives, through their biochemical properties, have opened new avenues in biotechnology. They serve as crucial scaffolds in the synthesis of biologically active molecules, contributing to the development of new therapeutics and biochemical tools (de Souza et al., 2019).

Safety And Hazards

The safety information for “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” includes hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

The future directions for the research on “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFKFAOONICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

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